N-[2-(2-ethyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide
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Overview
Description
N-[2-(2-ethyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by its unique structure, which includes a quinazolinone moiety linked to an indole ring via an ethyl chain. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-ethyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide under acidic conditions.
Introduction of the Ethyl Chain: The ethyl chain can be introduced via alkylation reactions using ethyl halides in the presence of a base such as potassium carbonate.
Coupling with Indole: The final step involves coupling the quinazolinone derivative with an indole-5-carboxamide through a condensation reaction, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-ethyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinazolinone N-oxides.
Reduction: Hydroxyquinazolinone derivatives.
Substitution: Alkylated or acylated indole derivatives.
Scientific Research Applications
N-[2-(2-ethyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(2-ethyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells. The pathways involved may include the inhibition of tyrosine kinases or other signaling molecules critical for cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide
- N-[2-(2-ethyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-3-carboxamide
- N-[2-(2-ethyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-sulfonamide
Uniqueness
N-[2-(2-ethyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide is unique due to the specific positioning of the ethyl chain and the carboxamide group, which imparts distinct chemical and biological properties. This structural uniqueness can lead to different reactivity and interaction profiles compared to similar compounds, making it a valuable molecule for targeted research and development.
Properties
Molecular Formula |
C21H20N4O2 |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-[2-(2-ethyl-4-oxoquinazolin-3-yl)ethyl]-1H-indole-5-carboxamide |
InChI |
InChI=1S/C21H20N4O2/c1-2-19-24-18-6-4-3-5-16(18)21(27)25(19)12-11-23-20(26)15-7-8-17-14(13-15)9-10-22-17/h3-10,13,22H,2,11-12H2,1H3,(H,23,26) |
InChI Key |
OLFLQHBZLHRFMA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=O)N1CCNC(=O)C3=CC4=C(C=C3)NC=C4 |
Origin of Product |
United States |
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